米尔德罗纳特

描述

Meldonium, developed in 1970 by Ivars Kalviņš at the USSR Latvia Institute of Organic Synthesis, is a limited-market pharmaceutical. It is primarily distributed in Eastern European countries as an anti-ischemia medication . Since January 1, 2016, it has been on the World Anti-Doping Agency (WADA) list of substances banned from use by athletes. Although debates exist regarding its use as an athletic performance enhancer, some athletes, including Maria Sharapova, have been associated with meldonium use .

科学研究应用

Pharmacological Properties

Mildronate acts as a modulator of energy metabolism, particularly in the mitochondria. It inhibits the synthesis of carnitine, which is crucial for fatty acid transport into mitochondria, thereby reducing fatty acid oxidation. This mechanism has been linked to its therapeutic effects in several medical conditions.

Cardiovascular Applications

Mildronate has been extensively studied for its cardioprotective effects:

- Chronic Heart Failure : Clinical trials have demonstrated that mildronate improves peripheral circulation and exercise tolerance in patients with chronic heart failure. A significant clinical trial reported enhanced exercise capacity and reduced symptoms in treated patients compared to controls .

- Ischemic Heart Disease : In animal models, mildronate has shown protective effects against ischemic damage, reducing infarct size and improving recovery post-myocardial infarction .

Neurological Applications

Recent studies have highlighted the potential of mildronate in neuroprotection:

- Alzheimer’s Disease : Research indicates that mildronate treatment can improve cognitive function and reduce amyloid-beta pathology in Alzheimer’s disease models. In a study involving transgenic mice, mildronate administration significantly enhanced performance in cognitive tasks and decreased amyloid deposition in the hippocampus .

- Parkinson’s Disease : Mildronate has shown promise in alleviating neurotoxicity and improving motor functions in Parkinson's disease models .

Performance Enhancement

Mildronate gained attention as a performance-enhancing substance in sports:

- Athletic Performance : Studies have suggested that mildronate may enhance physical performance by improving endurance and reducing fatigue during high-intensity activities. However, it was banned by the World Anti-Doping Agency in 2016 due to concerns over its potential for misuse .

Metabolic Effects

Long-term mildronate treatment has been associated with metabolic changes:

- Metabolic Modulation : Research indicates that prolonged use of mildronate can induce significant changes at the transcriptome level across various organs, including the liver, heart, and brain. These changes may influence metabolic processes and gut microbiota composition .

Data Tables

Case Study 1: Mildronate in Alzheimer’s Disease

A study conducted on APP transgenic mice showed that a 28-day treatment with mildronate resulted in significant improvements in cognitive performance measured through water maze tests. The treatment also led to a reduction in amyloid-beta levels within the hippocampus, suggesting potential therapeutic applications for Alzheimer’s patients .

Case Study 2: Cardiovascular Benefits

In a clinical trial involving patients with chronic heart failure, those treated with mildronate exhibited marked improvements in exercise tolerance and quality of life compared to a placebo group. The findings support its use as an adjunct therapy for managing heart failure symptoms .

Case Study 3: Performance Enhancement in Athletes

A study involving athletes revealed that those using mildronate showed improved recovery times and reduced fatigue during training sessions. However, following its prohibition by WADA, further research into its safe usage among athletes has become essential .

作用机制

米尔德罗奈的作用机制如下:

SERCA2 稳定: 它通过增强Ca^2±ATPase (SERCA2) 功能保护心肌细胞,减轻缺血引起的SERCA2和己糖激酶I丢失。

能量转换: 在低氧条件下,米尔德罗奈通过促进葡萄糖氧化而不是脂肪酸氧化来优化能量代谢。

生化分析

Biochemical Properties

Mildronate is an inhibitor of carnitine-dependent metabolism, which is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation . By inhibiting the enzyme gamma-butyrobetaine hydroxylase, Mildronate reduces the synthesis of L-carnitine, leading to a shift from fatty acid oxidation to glycolysis, which is less oxygen-intensive . This shift helps to protect cells under ischemic conditions by reducing the accumulation of toxic fatty acid intermediates and improving glucose utilization . Mildronate interacts with various enzymes and proteins, including phosphoglycerate kinase 1, which plays a role in glycolysis and ATP production .

Cellular Effects

Mildronate has been shown to have significant effects on various cell types and cellular processes. It normalizes the expression of caspase-3, cellular apoptosis susceptibility protein, and inducible nitric oxide synthase, which are activated under ischemic conditions . Additionally, Mildronate reduces inflammation and oxidative stress in cells, as evidenced by decreased levels of cytokines such as interferon-gamma, interleukin-1, and tumor necrosis factor-alpha . These effects contribute to the overall protective role of Mildronate in cellular function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Mildronate exerts its effects by inhibiting the enzyme gamma-butyrobetaine hydroxylase, thereby reducing L-carnitine synthesis . This inhibition leads to a decrease in fatty acid oxidation and an increase in glycolysis, which helps to protect cells under ischemic conditions . Mildronate also interacts with phosphoglycerate kinase 1, promoting its activity and improving glycolysis and pyruvate metabolism . Additionally, Mildronate has been shown to regulate the expression of neuronal proteins involved in synaptic plasticity and neurogenesis, contributing to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mildronate have been observed to change over time. Studies have shown that Mildronate can rapidly attenuate neuronal damage and improve survival rates in mice and primary hippocampal neurons under acute hypoxic conditions . Over a longer period, Mildronate has been found to reduce inflammation and oxidative stress in cells, contributing to its protective effects . The stability and degradation of Mildronate in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been demonstrated in various in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Mildronate vary with different dosages in animal models. In mice, Mildronate has been shown to improve cognitive function and reduce oxidative stress at moderate doses . At higher doses, Mildronate can cause growth suppression and lipid accumulation in largemouth bass, indicating potential toxic effects . These findings suggest that while Mildronate has beneficial effects at therapeutic doses, caution should be exercised at higher doses to avoid adverse effects .

Metabolic Pathways

Mildronate is involved in several metabolic pathways, primarily by inhibiting carnitine-dependent fatty acid oxidation . This inhibition leads to a shift towards glycolysis and pyruvate metabolism, which helps to optimize energy production under ischemic conditions . Mildronate also interacts with enzymes such as phosphoglycerate kinase 1, which plays a role in glycolysis and ATP production . These interactions contribute to the overall metabolic effects of Mildronate, including improved glucose utilization and reduced fatty acid accumulation .

Transport and Distribution

Mildronate is transported and distributed within cells and tissues through various mechanisms. It inhibits the transport of carnitine-dependent fatty acids into the mitochondria, thereby reducing fatty acid oxidation . Mildronate also possesses a quaternary nitrogen and a negatively charged oxygen, which may allow it to penetrate the brain and exert its neuroprotective effects . The distribution of Mildronate within cells and tissues is influenced by its interactions with transporters and binding proteins, which help to regulate its localization and accumulation .

Subcellular Localization

The subcellular localization of Mildronate is influenced by its chemical structure and interactions with cellular components. Mildronate has been shown to localize to the mitochondria, where it inhibits fatty acid oxidation and promotes glycolysis . Additionally, Mildronate interacts with phosphoglycerate kinase 1, which translocates to the mitochondria under hypoxic conditions to regulate ATP production . These interactions contribute to the overall activity and function of Mildronate within specific cellular compartments .

准备方法

合成路线: 米尔德罗奈的化学名称为2-(2-羧基乙基)-1,1,1-三甲基肼鎓。 它可以通过多种途径合成,包括以下方法:

肼衍生物合成: 从肼衍生物开始,米尔德罗奈可以通过羧化和随后的甲基化步骤制备。

三甲基赖氨酸转化: 生物合成涉及将赖氨酸残基甲基化为三甲基赖氨酸,然后进行羟基化以生成米尔德罗奈。

工业生产: 拉脱维亚制药公司Grindeks生产米尔德罗奈,此外还有几家仿制药生产商。

化学反应分析

米尔德罗奈会发生以下几种反应:

氧化: 它可以在特定条件下被氧化。

还原: 还原反应是可能的,但不太常见。

取代: 米尔德罗奈可能参与取代反应。 常用的试剂和条件根据具体的反应而异。 生成的主要产物包括米尔德罗奈的衍生物。

相似化合物的比较

米尔德罗奈的独特之处在于它兼具心脏保护和能量调节的特性。 类似化合物包括其他代谢调节剂和抗缺血剂。

生物活性

Mildronate, also known as meldonium, is a synthetic compound developed in the 1970s originally for treating ischemic heart disease. It functions primarily as an anti-ischemic agent, enhancing cellular metabolism and providing neuroprotective effects. This article delves into the biological activity of Mildronate, exploring its mechanisms of action, therapeutic applications, and notable research findings.

Mildronate inhibits the biosynthesis of carnitine, a substance essential for fatty acid metabolism. By reducing carnitine levels, Mildronate prevents the accumulation of toxic intermediates during fatty acid oxidation, thus protecting cells from oxidative stress and apoptosis. This mechanism is particularly beneficial in conditions characterized by ischemia and metabolic disturbances.

Key Mechanisms:

- Inhibition of Carnitine Biosynthesis : Reduces toxic byproducts in cells.

- Enhanced Energy Metabolism : Improves glucose utilization and mitochondrial function.

- Neuroprotective Effects : Protects neuronal cells from damage in various models of neurodegeneration.

Neuroprotective Properties

Research has demonstrated that Mildronate exhibits significant neuroprotective effects in various animal models, particularly in conditions such as Parkinson's disease (PD). In a study involving rats with induced PD, Mildronate administration resulted in:

- Prevention of Dopaminergic Neuron Loss : Mildronate completely prevented the loss of tyrosine hydroxylase (TH) positive neurons in the striatum.

- Regulation of Neuroimmunological Biomarkers : It modulated the expression of proteins such as GFAP (glial fibrillary acidic protein) and iNOS (inducible nitric oxide synthase), indicating a protective role against neuroinflammation .

Cardioprotective Effects

In models of type 2 diabetes and ischemia-reperfusion injury, Mildronate has shown promising results:

- Reduction of Ischemic Damage : In isolated rat hearts subjected to ischemia-reperfusion, Mildronate treatment reduced necrosis zones by approximately 30% .

- Improvement in Glucose Metabolism : Long-term treatment led to decreased blood glucose levels and improved metabolic profiles in diabetic rats .

Fatigue and Quality of Life

A clinical study assessed the impact of Mildronate on patients with heart failure. The findings included:

- Significant Improvement in Fatigue Levels : Patients reported decreased fatigue and improved emotional well-being after three months of treatment.

- Enhanced Ejection Fraction (EF) : There was a notable increase in EF from 35.88% to 38.03% post-treatment (P<0.0001) .

Table 1: Summary of Key Research Findings on Mildronate

Table 2: Dosage and Effects of Mildronate

| Dosage (mg/kg/day) | Biological Effect | Statistical Significance |

|---|---|---|

| 50 | Increased Notch-3 positive cells | p = 0.045 |

| 100 | Decreased GFAP expression | p = 0.01 |

| 1000 | Improved EF and reduced fatigue scores | P<0.0001 |

Case Study 1: Parkinson’s Disease Model

In a controlled experiment with rats induced with PD using 6-OHDA, Mildronate was administered at doses of 50 mg/kg and 100 mg/kg. Results indicated that the lower dose significantly increased Notch-3 expression compared to controls, suggesting enhanced neurogenesis potential .

Case Study 2: Heart Failure Patients

A cohort study involving patients with heart failure treated with Mildronate at a dosage of 1000 mg/day showed marked improvements across multiple psychological and physical health metrics. The study concluded that Mildronate not only enhances cardiac function but also significantly improves patients' quality of life through reduced fatigue and depressive symptoms .

属性

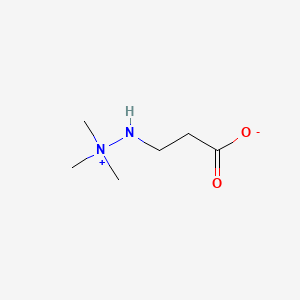

IUPAC Name |

3-[(trimethylazaniumyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-8(2,3)7-5-4-6(9)10/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBQYTCFVWZSJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)NCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10997497 | |

| Record name | 3-(2,2,2-Trimethylhydrazine)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76144-81-5 | |

| Record name | Meldonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76144-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meldonium [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076144815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meldonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(2,2,2-Trimethylhydrazine)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,2,2-trimethyldiazaniumyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELDONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73H7UDN6EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。